molecular formula C18H31NO3Si B14031272 Benzyl 4-(tert-butyldimethylsilyloxy) butylcarbamate

Benzyl 4-(tert-butyldimethylsilyloxy) butylcarbamate

Cat. No.: B14031272
M. Wt: 337.5 g/mol
InChI Key: QEPYDIDOLBFCSL-UHFFFAOYSA-N
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Description

BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is a synthetic organic compound that features a benzyl group, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} typically involves the protection of hydroxyl groups using TBDMS chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.

    Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like RLi or RMgX in anhydrous conditions.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted silyl ethers.

Scientific Research Applications

BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is used in various scientific research applications:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the study of enzyme mechanisms where protection of hydroxyl groups is required.

    Medicine: Potential use in drug development as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is resistant to hydrolysis under basic conditions but can be removed under acidic conditions or by using fluoride ions . This stability allows for selective reactions at other functional groups without interference from the protected hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.

    Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.

    Benzyl ethers: Removed by hydrogenolysis, offering different stability profiles.

Uniqueness

BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is unique due to the high stability of the TBDMS protecting group under a variety of conditions, making it highly valuable in complex organic syntheses where selective protection and deprotection are crucial .

Properties

Molecular Formula

C18H31NO3Si

Molecular Weight

337.5 g/mol

IUPAC Name

benzyl N-[4-[tert-butyl(dimethyl)silyl]oxybutyl]carbamate

InChI

InChI=1S/C18H31NO3Si/c1-18(2,3)23(4,5)22-14-10-9-13-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,9-10,13-15H2,1-5H3,(H,19,20)

InChI Key

QEPYDIDOLBFCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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